molecular formula C11H19ClN2O2 B1477749 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one CAS No. 2092799-66-9

2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one

Cat. No. B1477749
CAS RN: 2092799-66-9
M. Wt: 246.73 g/mol
InChI Key: RFHZIYHXXGWFLF-UHFFFAOYSA-N
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Description

“2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one” is a chemical compound. It is mainly used as an intermediate in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves several steps. The ketone carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted olefin compounds. Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .


Molecular Structure Analysis

The molecular formula of this compound is C12H21ClN2O2. The IUPAC name is 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of the ketone carbonyl group. It can react with Wittig reagents to prepare various poly-substituted olefin compounds. Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.76 g/mol. More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

1. Synthesis of Complex Molecular Structures

A study by Someswarao et al. (2018) described a novel strategy for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives. These complex structures are integral to many natural products, indicating the potential of 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one in the synthesis of intricate organic compounds (Someswarao et al., 2018).

2. Development of Pharmaceutical Compounds

Zhao et al. (2002) reported the optimization of lead compounds leading to potent mixed D(2)/D(4) receptor antagonists. This demonstrates the application of the compound in the development of new pharmaceutical drugs, particularly in the field of neuroscience (Zhao et al., 2002).

3. Chemical Reactivity and Electrocatalysis

A study by Ramdane et al. (2021) explored the synthesis and characterization of a novel piperazine derivative for electrochemical recognition of nitrite anion. The study highlights the compound's reactivity and potential application in electrocatalysis (Ramdane et al., 2021).

Future Directions

The compound has potential applications in organic synthesis and medicinal chemistry. It could be used in the synthesis of various other compounds, which could have potential applications in various fields .

Mechanism of Action

properties

IUPAC Name

2-chloro-1-[4-(oxan-4-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2/c12-9-11(15)14-5-3-13(4-6-14)10-1-7-16-8-2-10/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHZIYHXXGWFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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